2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Green Chemistry Process Optimization Synthetic Yield

Secure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as your strategic Baricitinib intermediate. This product delivers a 91-98.59% yield advantage via a green microchannel oxidation process, eliminating heavy metals and reducing costs versus legacy PCT methods. As Baricitinib Impurity A (FDA-designated), it is essential for ANDA/QC method validation (LOQ 0.05%) and fate/purge studies, providing full USP/EP traceability. Sourcing high-purity (≥98%) material minimizes unknown impurity introduction, ensures ICH Q3A compliance, and supports corporate ESG goals through a sustainable, scalable supply chain.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 1187595-85-2
Cat. No. B1427021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
CAS1187595-85-2
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(=CC#N)C1
InChIInChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3
InChIKeyHQUIOHSYUKWGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2): A Critical Quaternary Intermediate in Baricitinib Synthesis and Analytical Reference Standard Procurement


2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2) is a synthetic intermediate characterized by an azetidine core with a 3-ylidene acetonitrile moiety and an N-ethylsulfonyl group [1]. This compound is widely recognized as a pivotal intermediate in the synthesis of Baricitinib, an FDA-approved selective JAK1/JAK2 inhibitor for rheumatoid arthritis . The compound is also known as Baricitinib Impurity A and is utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Baricitinib [2].

Why 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Cannot Be Replaced by Alternative Azetidine Intermediates Without Process Revalidation


Substituting 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile with a closely related analog such as tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate or 2-(azetidin-3-ylidene)acetonitrile hydrochloride can lead to significantly different synthetic outcomes due to variations in reaction yields, impurity profiles, and the necessity for additional deprotection or sulfonylation steps. The original PCT patent WO2009114512 for Baricitinib highlights that the preparation of this key intermediate involves multiple steps with high-cost reagents like diethyl cyanomethylphosphonate [1]. Later green synthesis methods have been specifically optimized for the ethylsulfonyl-bearing azetidine core, achieving yields as high as 91-98.59% under specific conditions that are not transferable to other protecting groups [2]. Furthermore, as a designated impurity reference standard (Baricitinib Impurity A), this compound is irreplaceable for meeting regulatory compliance in analytical method validation and quality control, where its unique structural and physicochemical properties (e.g., melting point 67-69°C, logP 1.12) are critical for method specificity [3].

Quantitative Procurement Evidence: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Performance Benchmarks vs. Structural Analogs


Synthesis Yield: Green Synthesis Achieves 91% Yield Compared to Conventional Routes with 50-65% Yields for Related Intermediates

A green and facile synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, employing a microchannel reactor and low-cost starting material benzylamine, achieves a yield of 91% [1]. This is notably superior to the 50-65% yields reported for the synthesis of another key Baricitinib intermediate, 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1029716-44-6), using conventional batch methods . Additionally, an alternative synthetic protocol for the target compound reports a yield of 98.59% via recrystallization, demonstrating further process intensification potential .

Green Chemistry Process Optimization Synthetic Yield Baricitinib Intermediate

Green Chemistry Metrics: Microchannel Oxidation Eliminates Heavy Metal Catalysts and Reduces E-Factor

The green synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile employs a microchannel reactor for oxidation, which eliminates the need for heavy metal catalysts (e.g., palladium or nickel) and reduces the E-factor (kg waste/kg product) compared to traditional batch syntheses [1]. In contrast, the original WO2009114512 route uses diethyl cyanomethylphosphonate, a costly and environmentally burdensome reagent, and subsequent palladium-catalyzed steps [2]. The microchannel approach also enhances safety by providing better control over exothermic reactions and minimizing the use of hazardous reagents like sodium hydride, which is required in alternative protecting group strategies [3].

Green Chemistry Process Safety Sustainability E-Factor

Analytical Reference Standard: Unique LogP (1.12) and Chromatographic Behavior Enable Specific Impurity Resolution

As Baricitinib Impurity A, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile exhibits distinct physicochemical properties, including a calculated LogP of 1.12 and a polar surface area (PSA) of 69.55 Ų . This LogP value is intermediate between the more hydrophilic tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (estimated LogP ~1.5) and the less hydrophobic 2-(azetidin-3-ylidene)acetonitrile hydrochloride (estimated LogP <0), which affects reversed-phase HPLC retention time and resolution [1]. Impurity synthesis and quantification protocols using LC-MS/MS with a C18 column and ACN/water gradient achieve a limit of quantification (LOQ) of 0.05%, enabling sensitive detection in drug substance batches . This specific chromatographic behavior is critical for resolving this impurity from other process-related impurities like the lactone impurity (BCL) and dimer impurity (BCD) identified in Baricitinib synthesis [2].

Analytical Chemistry HPLC Method Validation Quality Control Impurity Profiling

Cost-Efficiency: Green Synthesis Route Reduces Raw Material Costs by Eliminating Expensive Phosphonate Reagents

The original PCT patent WO2009114512 for Baricitinib highlights that the preparation of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile involves the use of diethyl cyanomethylphosphonate, which is noted for its high cost, contributing to the overall expense of the intermediate fragment [1]. In contrast, the green synthesis method described by Cui et al. (2019) utilizes the commercially available and low-cost starting material benzylamine, bypassing the need for the expensive phosphonate reagent [2]. While a direct cost comparison in USD/kg is not publicly available, the replacement of a specialty reagent with a commodity chemical implies a substantial reduction in raw material costs for procurement of the compound manufactured via the green route.

Process Economics Cost of Goods Supply Chain Industrial Scale-Up

Regulatory Compliance: Designated Impurity Standard with Traceability to USP/EP Pharmacopoeia

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is officially designated as Baricitinib Impurity A and is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This standard is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Baricitinib [2]. Importantly, the standard is offered with further traceability to pharmacopoeial standards (USP or EP) depending on feasibility [3]. In contrast, generic azetidine intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate are not designated as official impurity standards and lack the certified characterization data required for regulatory submissions.

Regulatory Affairs ANDA Submissions Reference Standards Pharmacopoeial Compliance

Purity Specifications: Commercial Availability at 95-98% Purity with Defined Physical Form

Commercially sourced 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is available with a minimum purity specification of 95-98% [1]. The compound is an off-white to light yellow solid with a defined melting point of 67-69°C, which provides a clear physical identity check [2]. In comparison, the unprotected intermediate 2-(azetidin-3-ylidene)acetonitrile is typically supplied as a hydrochloride salt with variable purity (often <95%) and is hygroscopic, making accurate weighing and long-term stability more challenging . The high purity and stable solid form of the ethylsulfonyl derivative reduce variability in downstream synthetic steps and analytical applications.

Purity Analysis Quality Control Solid Form Procurement Specifications

Optimal Procurement and Utilization Scenarios for 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Based on Quantitative Evidence


Large-Scale GMP Manufacturing of Baricitinib: Maximizing Yield and Minimizing Cost

Procure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile synthesized via the green microchannel reactor route to leverage the 91-98.59% yield advantage over alternative intermediates with 50-65% yields [7]. The use of low-cost benzylamine as a starting material and the elimination of expensive diethyl cyanomethylphosphonate and heavy metal catalysts reduce raw material costs and waste disposal expenses . This scenario is ideal for CMOs and pharmaceutical companies scaling up Baricitinib production for commercial supply, where even a 1% yield improvement translates to significant annual cost savings.

Analytical Method Development and Validation for Generic Baricitinib ANDA Submission

Acquire certified reference standard grade 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Baricitinib Impurity A) with traceability to USP/EP pharmacopoeial standards [7]. Utilize the compound's distinct LogP of 1.12 and defined chromatographic behavior on C18 columns (ACN/water gradient) to establish and validate a specific, sensitive HPLC method with an LOQ of 0.05% for impurity quantification . This is a non-negotiable requirement for ANDA submissions and commercial QC release testing. Substitution with a non-certified analog will result in regulatory rejection and project delays.

Process Chemistry Optimization and Impurity Fate and Purge Studies

Employ high-purity (≥98%) 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as a starting material to minimize the introduction of unknown impurities in Baricitinib synthesis [7]. The well-defined melting point (67-69°C) and stability at room temperature facilitate accurate weighing and handling . Use the compound as a spike-in standard in fate and purge studies to demonstrate that process-related impurities, including the target compound itself as Baricitinib Impurity A, are controlled to below ICH Q3A thresholds in the final API . This data is critical for establishing the control strategy in the drug substance specification.

Green Chemistry and Sustainable Procurement Initiatives

Source 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile from suppliers that utilize the microchannel reactor-based green oxidation method [7]. This process eliminates heavy metal catalysts, reduces hazardous reagent use (e.g., sodium hydride), and lowers the overall E-factor compared to traditional batch syntheses . Procuring this compound supports corporate Environmental, Social, and Governance (ESG) goals, reduces regulatory compliance burdens associated with metal waste, and may provide a more robust and scalable supply chain with fewer environmental permits required for manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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